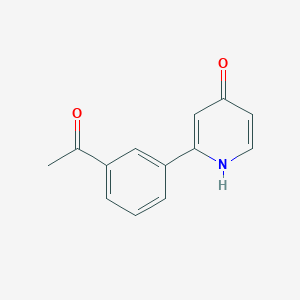
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95%
描述
4-(3-Cyano-2-fluorophenyl)nicotinic acid (4-CNFA) is an organic compound used in scientific research and laboratory experiments. It is a derivative of nicotinic acid, which is a naturally occurring metabolite of vitamin B3 and is found in many food sources. 4-CNFA is a white crystalline solid with a melting point of 167-168°C. It is soluble in water and slightly soluble in ethanol. It is a versatile compound that has many applications in the scientific research field.
科学研究应用
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% derivatives, which can be used for drug discovery and development. It is also used in the synthesis of fluorescent probes for imaging and sensing applications. 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has been used in the study of various biological processes, such as enzyme-catalyzed reactions, signal transduction pathways, and protein-protein interactions.
作用机制
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals. By inhibiting AChE, 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% increases the levels of acetylcholine in the body, which can lead to increased nerve signal transmission.
Biochemical and Physiological Effects
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to increased nerve signal transmission. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, it has been shown to have anticonvulsant and neuroprotective effects.
实验室实验的优点和局限性
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time. One of the main disadvantages of 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% is its toxicity. It can be toxic to humans and animals if ingested or inhaled, so it should be handled with care.
未来方向
There are several possible future directions for 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% research. One of the most promising areas of research is its potential use as a therapeutic drug. 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has already been shown to have a number of beneficial effects, such as increasing the levels of acetylcholine in the body and having antioxidant and anti-inflammatory effects. Further research into its potential therapeutic applications could lead to the development of new and effective treatments for a variety of diseases. Other potential future directions include the development of new fluorescent probes for imaging and sensing applications, as well as the use of 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% in the synthesis of new compounds for drug discovery and development.
合成方法
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% can be synthesized by a number of different methods. One of the most commonly used methods involves the reaction of 3-cyano-2-fluorobenzaldehyde with sodium hydroxide in an aqueous solution. This reaction produces 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% as a white solid, which can then be purified by crystallization. Other methods of synthesis include the reaction of 3-cyano-2-fluoroethanol with sodium hydroxide and the reaction of 3-cyano-2-fluorobenzonitrile with sodium hydroxide.
属性
IUPAC Name |
4-(3-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-12-8(6-15)2-1-3-10(12)9-4-5-16-7-11(9)13(17)18/h1-5,7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVZGEDYCNWUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=NC=C2)C(=O)O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692534 | |
| Record name | 4-(3-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-10-0 | |
| Record name | 3-Pyridinecarboxylic acid, 4-(3-cyano-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261962-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















